Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely recognized for its biological activity and versatility in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Environmental considerations and cost-effectiveness are also important factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar core structure but lacking the benzyl and methoxyphenyl groups.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.
Prolinol: A derivative with a hydroxyl group that can influence its chemical behavior and biological activity.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .
Biological Activity
Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate, also known by its CAS number 2828431-93-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in drug development.
- Molecular Formula : C20H24ClNO3
- Molecular Weight : 361.86 g/mol
- CAS Number : 2828431-93-0
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
This indicates a potent antibacterial mechanism, likely attributed to the structural features of the pyrrolidine ring and the methoxy group, which enhance lipophilicity and membrane penetration.
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The compound's structure suggests potential interactions with fungal cell membranes, disrupting their integrity.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Properties : A comprehensive study assessed various pyrrolidine derivatives for their antimicrobial activities. This compound was included in a panel of compounds tested against common pathogens, showing promising results particularly against S. aureus .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for pyrrolidine derivatives. It was found that these compounds could inhibit bacterial cell wall synthesis, a critical target for antibiotic development .
Future Directions in Research
The ongoing research into this compound suggests several avenues for future exploration:
- Development of New Antibiotics : Given the rise of antibiotic-resistant strains, further optimization of this compound could lead to novel antibiotics.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics could enhance treatment outcomes for resistant infections.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3 |
InChI Key |
PCIOCMQORLQMAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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